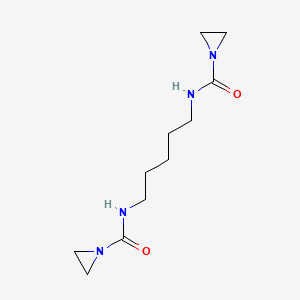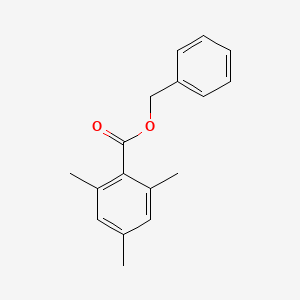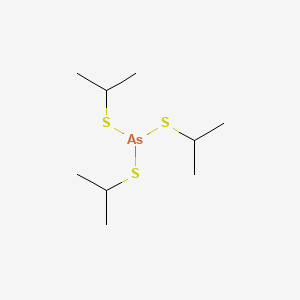
Propyl thioarsenite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl thioarsenite is an organoarsenic compound that contains both sulfur and arsenic atoms It is a member of the thioarsenite family, which are compounds where arsenic is bonded to sulfur
Méthodes De Préparation
The synthesis of propyl thioarsenite typically involves the reaction of arsenic trioxide with a thiol compound under controlled conditions. One common method is to react arsenic trioxide with propyl mercaptan in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature that facilitates the formation of the desired thioarsenite compound. Industrial production methods may involve similar reactions but on a larger scale, with additional steps to purify the final product.
Analyse Des Réactions Chimiques
Propyl thioarsenite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form arsenate compounds.
Reduction: It can be reduced to form arsenite compounds.
Substitution: It can undergo substitution reactions where the propyl group is replaced by other alkyl or aryl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Propyl thioarsenite has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organoarsenic compounds.
Biology: It is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in treating certain medical conditions, although its toxicity is a concern.
Industry: It may be used in the production of specialized materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism by which propyl thioarsenite exerts its effects involves its interaction with cellular components. It can bind to thiol groups in proteins, affecting their function. This interaction can disrupt cellular processes and lead to various biological effects. The molecular targets and pathways involved are still being studied, but it is known that the compound can interfere with enzyme activity and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Propyl thioarsenite can be compared to other thioarsenite compounds, such as methyl thioarsenite and ethyl thioarsenite. These compounds share similar chemical properties but differ in the alkyl group attached to the arsenic atom. The uniqueness of this compound lies in its specific alkyl group, which can influence its reactivity and potential applications. Similar compounds include:
- Methyl thioarsenite
- Ethyl thioarsenite
- Phenyl thioarsenite
These compounds can be used in similar applications but may have different reactivity and biological effects due to the differences in their alkyl or aryl groups.
Propriétés
Numéro CAS |
5582-57-0 |
|---|---|
Formule moléculaire |
C9H21AsS3 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
tris(propan-2-ylsulfanyl)arsane |
InChI |
InChI=1S/C9H21AsS3/c1-7(2)11-10(12-8(3)4)13-9(5)6/h7-9H,1-6H3 |
Clé InChI |
XJUJPNRSHJHBOK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S[As](SC(C)C)SC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


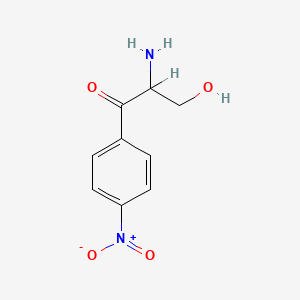

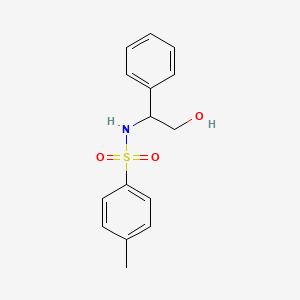
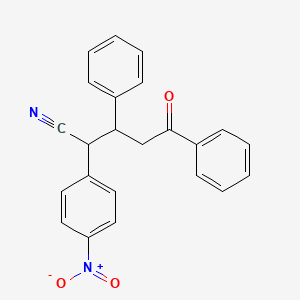

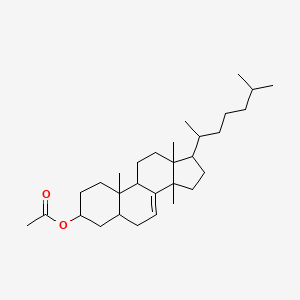
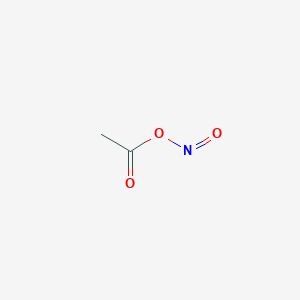
![Trifluoro[(oxo-lambda~4~-sulfanylidene)amino]methane](/img/structure/B14737645.png)

![2-[Benzyl(methyl)amino]-2-phenylethanol](/img/structure/B14737653.png)
![1-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenylpiperazine](/img/structure/B14737659.png)
